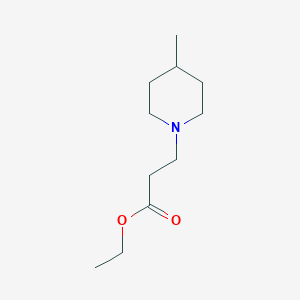
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% (2-MPNBA) is an aromatic compound commonly used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. 2-MPNBA is a versatile compound with various applications in chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% acts as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. It binds to the active site of these enzymes, preventing them from catalyzing the reactions they normally catalyze. This inhibition of enzyme activity leads to a decrease in the production of various pro-inflammatory molecules, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in vitro. Additionally, 2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% has been shown to have antioxidant and antifungal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% is a relatively stable compound and is easy to synthesize and purify. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, it is sensitive to light and air and should be stored in a dark, airtight container. Additionally, it is not soluble in water and must be dissolved in an organic solvent before use.
Direcciones Futuras
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% has great potential for further research and development. It could be used to develop new drugs for the treatment of inflammation and other diseases. Additionally, it could be used to develop new fluorescent probes for imaging and diagnostics. Furthermore, it could be used to develop new catalysts for organic synthesis and polymerization reactions. Finally, it could be used to develop new inhibitors of enzymes for drug metabolism studies.
Métodos De Síntesis
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% can be synthesized through a condensation reaction between 2-methoxyphenol and 4-nitrobenzoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 1-2 hours. After the reaction is complete, the product is collected by filtration and recrystallized from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an inhibitor of enzymes. It is also used as a fluorescent probe in fluorescence spectroscopy and as a substrate in drug metabolism studies. Additionally, 2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-13-5-3-2-4-10(13)12-8-9(15(18)19)6-7-11(12)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCMKILCPZGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468001 |
Source


|
| Record name | AGN-PC-00AT38 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56825-79-7 |
Source


|
| Record name | AGN-PC-00AT38 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)







![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)




